Odoroside H
Overview
Description
Odoroside H is a natural cardenolide . It has the linear formula C30H46O8 . Its CAS number is 61217-80-9 and it has a molecular weight of 534.696 .
Synthesis Analysis
Odoroside H is one of the major constituents found in a standardized cold-water leaf extract from Nerium oleander L., termed Breastin . The extract also contains other monoglycosidic cardenolides such as adynerin, neritaloside, odoroside A, oleandrin, and vanderoside .Molecular Structure Analysis
The molecular structure of Odoroside H is represented by the formula C30H46O8 . More detailed information about its structure can be found in databases like PubChem and ChemSpider .Chemical Reactions Analysis
Odoroside H, along with other cardenolides, has been found to have anticancer activities . It has been observed that the cellular responsiveness of Odoroside H was not correlated with classical drug resistance mechanisms, indicating that it may bypass drug resistance .Physical And Chemical Properties Analysis
Odoroside H has a molecular weight of 534.696 . Detailed physical and chemical properties can be found in databases like PubChem .Scientific Research Applications
Cancer Research
Odoroside H is a major constituent of a standardized cold-water leaf extract from Nerium oleander L., termed Breastin . This extract has been investigated for its anticancer potential . The cellular responsiveness of odoroside H was not correlated with all other classical drug resistance mechanisms, indicating that Breastin may indeed bypass drug resistance . This suggests that Odoroside H could be a promising compound in cancer research, particularly in the development of treatments that can overcome drug resistance.
Phytochemical Characterization
Odoroside H, along with other monoglycosidic cardenolides, are major constituents of Nerium oleander L . These compounds can be characterized by nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry . This makes Odoroside H important in the field of phytochemistry, contributing to the understanding of the chemical composition of medicinal plants.
Future Directions
properties
IUPAC Name |
3-[(3S,5R,8R,9S,10S,13R,14S,17R)-3-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O8/c1-16-24(32)26(35-4)25(33)27(37-16)38-19-7-10-28(2)18(14-19)5-6-22-21(28)8-11-29(3)20(9-12-30(22,29)34)17-13-23(31)36-15-17/h13,16,18-22,24-27,32-34H,5-12,14-15H2,1-4H3/t16-,18-,19+,20-,21+,22-,24+,25-,26+,27+,28+,29-,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUNMTHWNSJUOG-HYDVPRFCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601318195 | |
Record name | Odoroside H | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601318195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Odoroside H | |
CAS RN |
18810-25-8 | |
Record name | Odoroside H | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18810-25-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Odoroside H | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018810258 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Odoroside H | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601318195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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